Methyl 4-chloropicolinate hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of methyl 4-chloropicolinate hydrochloride involves several steps, starting from picolinic acid. Through chlorination and esterification, the intermediate methyl 4-chloropicolinate is prepared. This compound can be further transformed into various derivatives through reactions such as amidation and nucleophilic substitution. For instance, Yao Jian-wen (2012) reported a method that features simple operation, high yield, and is considered green chemistry (Yao Jian-wen, 2012).
Molecular Structure Analysis
The molecular structure of methyl 4-chloropicolinate hydrochloride and its derivatives can be characterized using spectroscopic methods such as Fourier transform infrared (FTIR), Fourier transform Raman spectra, and nuclear magnetic resonance (NMR) spectroscopy. For example, the study by Balachandran et al. (2014) provides a computational insight into the structure of methyl L-prolinate hydrochloride, which is synthesized from L-proline amino acid, showcasing the utility of computational methods in understanding molecular structures (Balachandran et al., 2014).
Chemical Reactions and Properties
Methyl 4-chloropicolinate hydrochloride undergoes various chemical reactions, leading to the formation of diverse compounds. Its reactivity has been utilized in synthesizing new derivatives with potential biological activities. For instance, Konduri et al. (2021) designed and synthesized novel diamino phenyl chloropicolinate fettered carboxamides, urea, and thiourea derivatives, highlighting the compound's versatility in chemical synthesis (Konduri et al., 2021).
Scientific Research Applications
Obesity Research : Chronic administration of a derivative of Methyl 4-chloropicolinate hydrochloride led to reduced food intake and weight gain in obese rats, with increased free fatty acid concentration (Massicot, Steiner, & Godfroid, 1985).
Electrochemical Oxidation : Electrochemical oxidation of a related compound, 4-chloro-3-methyl phenol, using specific electrodes effectively transforms chlorine into hypochlorite and chloride ion, suggesting its utility in water treatment processes (Song et al., 2010).
Chemical Synthesis : Methyl 4-chloropicolinate hydrochloride is used in synthesizing 2-Amino-4-chloropyridine, with an overall yield of 68.5%, indicating its role in large-scale chemical production (Liao Jian-qiao, 2010).
Stability Analysis : A study on methyl chloride, a compound related to Methyl 4-chloropicolinate hydrochloride, revealed its high thermal stability, significant for various industrial applications (Wu & Won, 2000).
Corrosion Inhibition : 4-methyl pyrazole, a derivative, effectively inhibits iron corrosion in hydrochloric acid solutions, which is significant for metal protection (Khaled, Abdel-Rehim, & Sakr, 2012).
Environmental Cleanup : Zinc hydroxide, electrochemically synthesized, effectively adsorbs hazardous compounds related to Methyl 4-chloropicolinate hydrochloride from water, indicating its role in environmental remediation (Kamaraj et al., 2018).
Pharmacology : Dichlofop-methyl, a derivative, acts as a strong auxin antagonist with implications in plant physiology and potentially agriculture (Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978).
Antimicrobial Research : New 4-chloropyridin-2-yl derivatives synthesized from 4-chloropicolinamide show promising bacteriostatic and tuberculostatic activity (Bogdanowicz et al., 2009).
Toxicology : The behavior of chlorpyrifos-methyl in soil and sediment has been studied, providing insights into the environmental impact of such chemicals (Finocchiaro, Meli, & Gennari, 2004).
Drug Development : Novel chloropicolinate amides and urea derivatives show promising antimycobacterial activity with low cytotoxicity, indicating potential in drug development (Konduri et al., 2021).
Safety And Hazards
Methyl 4-chloropicolinate is classified as a skin irritant (Category 2) and an eye irritant (Category 2). It can cause skin and serious eye irritation. Precautionary measures include washing hands and skin thoroughly after handling, wearing protective gloves, clothing, and eye/face protection. In case of contact with eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
methyl 4-chloropyridine-2-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2.ClH/c1-11-7(10)6-4-5(8)2-3-9-6;/h2-4H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGFSBPYVNFHAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586514 | |
Record name | Methyl 4-chloropyridine-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloropicolinate hydrochloride | |
CAS RN |
176977-85-8 | |
Record name | Methyl 4-chloropyridine-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 176977-85-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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